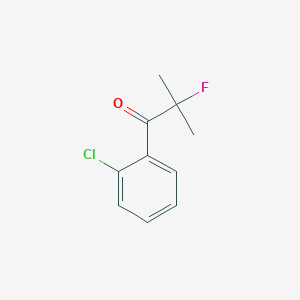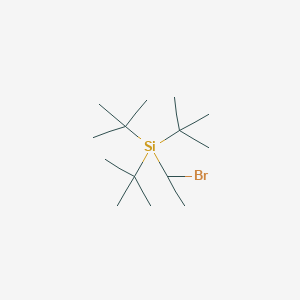
(1-Bromoethyl)(tri-tert-butyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromoethyl)(tri-tert-butyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group attached to a silicon atom, which is further bonded to three tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethyl)(tri-tert-butyl)silane typically involves the reaction of tri-tert-butylsilane with a bromoethylating agent under controlled conditions. One common method includes the use of bromoethane in the presence of a catalyst to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (1-Bromoethyl)(tri-tert-butyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: Oxidation of the bromoethyl group can lead to the formation of silanols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under controlled conditions.
Major Products:
- Substitution reactions yield various organosilicon compounds depending on the nucleophile used.
- Reduction reactions produce silanes with different functional groups.
- Oxidation reactions result in silanols or other oxygenated derivatives.
Scientific Research Applications
(1-Bromoethyl)(tri-tert-butyl)silane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (1-Bromoethyl)(tri-tert-butyl)silane involves the interaction of the bromoethyl group with various molecular targets. The silicon atom, bonded to three tert-butyl groups, provides steric hindrance, influencing the reactivity and selectivity of the compound. The bromoethyl group can undergo nucleophilic substitution, reduction, or oxidation, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with different substituents on the silicon atom.
Triethylsilane: Contains ethyl groups instead of tert-butyl groups, leading to different reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and as a reducing agent.
Uniqueness: (1-Bromoethyl)(tri-tert-butyl)silane is unique due to the combination of the bromoethyl group and the sterically hindered tri-tert-butylsilane moiety. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications and research areas.
Properties
CAS No. |
89200-86-2 |
|---|---|
Molecular Formula |
C14H31BrSi |
Molecular Weight |
307.38 g/mol |
IUPAC Name |
1-bromoethyl(tritert-butyl)silane |
InChI |
InChI=1S/C14H31BrSi/c1-11(15)16(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1-10H3 |
InChI Key |
LIQRZOGHDZMJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
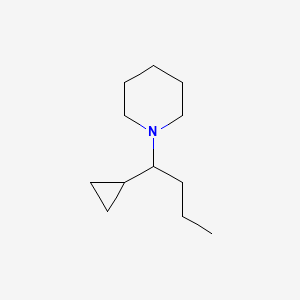
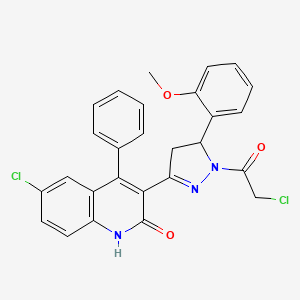
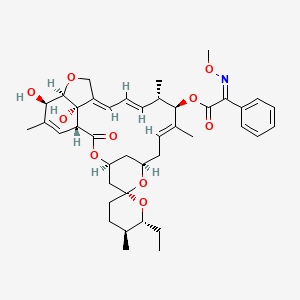
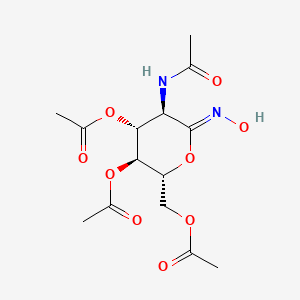
![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)
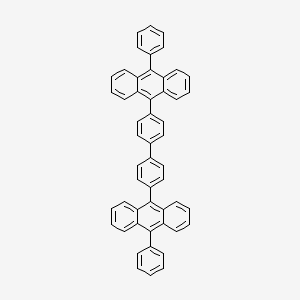

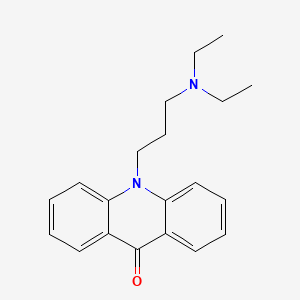
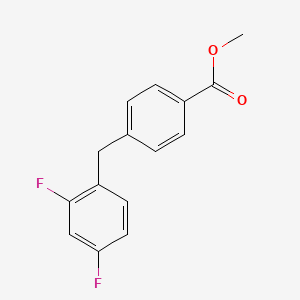
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
